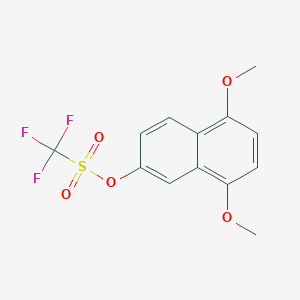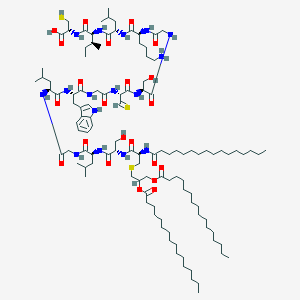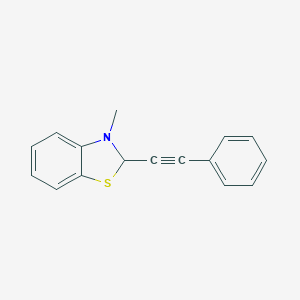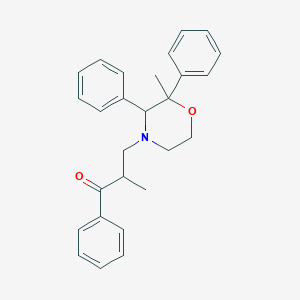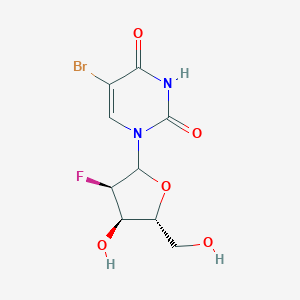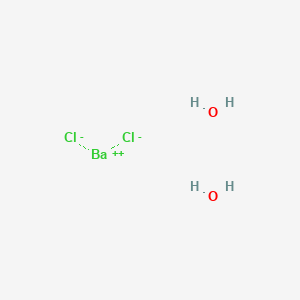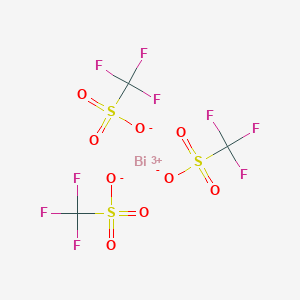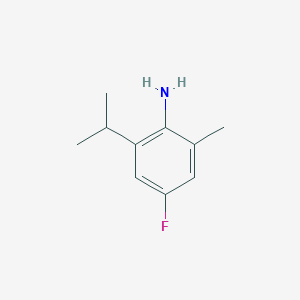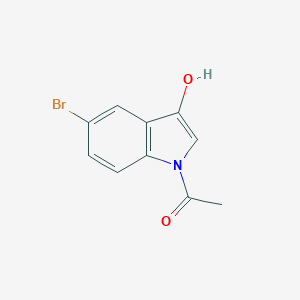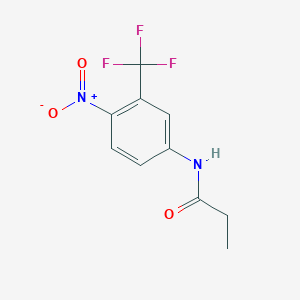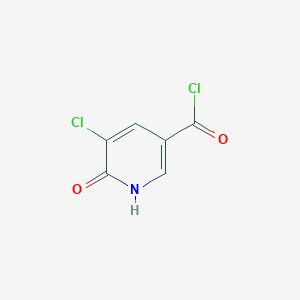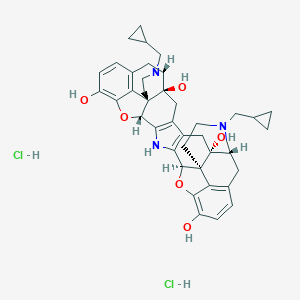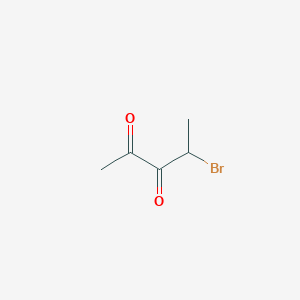
4-Bromo-pentane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-pentane-2,3-dione derivatives involves reactions between pentane-2,4-dione and corresponding aryldiazonium salts. These processes are characterized by various methods such as IR, UV–vis, 1H and 13C NMR spectroscopies, potentiometry, X-ray diffraction analysis, and thermogravimetry (Mahmudov et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Bromo-pentane-2,3-dione derivatives has been studied using methods like X-ray diffraction analysis and quantum-chemical calculations. These studies provide insights into their structural and tautomeric characteristics, revealing important aspects such as intramolecular hydrogen bonding and molecular geometries (Maharramov et al., 2010).
Chemical Reactions and Properties
Various chemical reactions involving 4-Bromo-pentane-2,3-dione have been investigated, including its thermal decompositions, which show high thermal stability. The reactions are influenced by factors like electron-acceptor character of substituents and solvent properties (Mahmudov et al., 2011).
Physical Properties Analysis
The physical properties of 4-Bromo-pentane-2,3-dione derivatives, such as their absorption bands in UV–vis spectra, are dependent on the substituents and solvent properties. These properties have been studied through spectroscopic methods and thermodynamic analysis (Maharramov et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-pentane-2,3-dione are characterized by its reactivity in various chemical reactions. The compound's structure in both solution and solid state, as well as its tautomeric forms, significantly influence its chemical behavior and interactions (Dolati et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Summary of Application : Pentane-2,4-dione is used in the synthesis of 3-substituted derivatives . This method involves converting cheaper and easily accessible chloro derivatives into more reactive iodo derivatives .
- Methods of Application : The method is based on the Finkelstein reaction, which suggests highly polar organic solvents as ideal reaction media .
- Results or Outcomes : The products obtained from this method are isolated through distillation .
-
Solvent
-
Starting Material
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .
Eigenschaften
IUPAC Name |
4-bromopentane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQPPMMBOGTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-pentane-2,3-dione | |
CAS RN |
21619-25-0 |
Source


|
| Record name | 4-bromopentane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

